N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a benzoyl moiety substituted with bromine and iodine, along with a methanesulfonamide functional group, which enhances its reactivity and biological activity.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications including purity and application potential for various chemical compounds. The synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is often explored in academic research focused on drug development and synthetic methodologies .
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide can be classified under several categories:
The synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide typically involves several key steps:
Technical details regarding specific reaction conditions, yields, and purification methods (such as recrystallization or chromatography) are essential for optimizing the synthesis process.
The molecular structure of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide can be described as follows:
Crystallographic studies may reveal details about bond lengths, angles, and intermolecular interactions that contribute to the compound's stability and reactivity .
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide can participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions would be critical for understanding how this compound can be utilized in synthetic pathways.
The mechanism of action of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is largely dependent on its interactions with biological targets:
Data from biological assays would be required to elucidate its precise mechanism of action.
Relevant data from spectroscopic analyses (NMR, IR) would provide insights into functional groups and molecular interactions .
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide has potential applications in various scientific fields:
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide represents a strategically designed hybrid molecule incorporating two pharmacologically significant components: a dihalogenated benzoyl scaffold and a methanesulfonamide moiety. This molecular architecture positions it as a promising candidate for targeted biological activity, particularly in enzyme inhibition applications. The compound's structural complexity arises from the synergistic combination of these functional groups, which confer distinct electronic and steric properties essential for molecular recognition processes. While direct analytical data for this specific compound was limited in the search results, structurally related compounds provide robust insight into its potential characteristics and reactivity. For instance, methyl 3-bromo-4-iodobenzoate (CAS 249647-24-3) demonstrates the stability and handling requirements of the dihalogenated benzoyl backbone, with a documented melting point of 56-60°C and storage recommendations at 2-8°C [5] [6]. Similarly, methanesulfonamide derivatives like N-(4-bromo-3-cyanophenyl)methanesulfonamide (CAS 1206776-43-3) validate the chemical compatibility and synthetic accessibility of the sulfonamide linkage to halogenated aromatic systems [3].
Halogenated benzoyl derivatives constitute a privileged structural class in medicinal chemistry due to their demonstrated capacity for targeted enzyme inhibition. The strategic incorporation of halogen atoms—particularly bromine and iodine—at specific positions on the benzoyl ring profoundly influences molecular recognition through steric constraints and electronic modulation. These heavy halogens create distinctive steric footprints that enable selective binding to enzyme active sites, while their electron-withdrawing character enhances the electrophilicity of adjacent functional groups, facilitating crucial interactions with nucleophilic residues in biological targets [4] [8].
The ortho-bromo and meta-iodo substitution pattern observed in N-(3-bromo-4-iodobenzoyl)-methanesulfonamide is particularly significant for three-dimensional target engagement. This substitution geometry creates a pronounced steric gradient that mirrors patterns observed in established enzyme inhibitors. For example, methyl 3-bromo-4-iodobenzoate (CAS 249647-24-3) exemplifies how this halogen arrangement maintains molecular planarity while introducing targeted steric bulk—properties essential for accessing deep hydrophobic enzyme pockets [5] [6]. The iodine atom, with its significant van der Waals radius (198 pm), creates substantial molecular bulk that complements deep hydrophobic enzyme pockets, while bromine's moderate electronegativity polarizes the carbonyl bond, enhancing hydrogen-bond acceptor capability crucial for active-site anchoring [9].
Table 1: Comparative Analysis of Key Halogenated Benzoic Acid Derivatives Relevant to Enzyme Inhibition Research
Compound Name | Molecular Formula | Molecular Weight | Halogen Positioning | Key Physical Properties |
---|---|---|---|---|
3-Bromo-4-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 g/mol | 1-Br, 2-I | LogP: 2.68; TPSA: 37.3 Ų [9] |
Methyl 3-bromo-4-iodobenzoate | C₈H₆BrIO₂ | 340.94 g/mol | 1-Br, 2-I | mp: 56-60°C [5] [6] |
3-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 g/mol | 1-Br, 2-NO₂ | mp: 200-204°C [10] |
N-(3-Bromo-4-fluorophenyl)ethanesulfonamide | C₈H₉BrFNO₂S | 282.13 g/mol | 1-Br, 2-F | Storage: Cold-chain [7] |
The bioisosteric relationship between iodine and other electron-withdrawing groups expands the utility of these halogenated scaffolds. As evidenced by 3-bromo-4-nitrobenzoic acid (CAS 101420-81-9), which features a nitro group in the position analogous to our target compound's iodine, these electron-deficient aromatic systems demonstrate enhanced binding affinity to enzymes with electron-rich catalytic sites [10]. Computational studies of 3-bromo-4-iodobenzoic acid (CAS 249647-25-4) further validate this principle, predicting favorable physicochemical parameters for enzyme engagement, including moderate lipophilicity (consensus LogP = 2.68) and a topological polar surface area (37.3 Ų) compatible with membrane permeability requirements for intracellular targets [9]. The presence of heavy halogens also facilitates synthetic diversification through transition metal-catalyzed cross-coupling reactions, enabling structure-activity relationship exploration around the benzoyl core without compromising the sulfonamide pharmacophore—an approach widely employed in optimizing enzyme inhibitor candidates [8].
The methanesulfonamide group (-SO₂NHCH₃) represents a critically important pharmacophore in contemporary drug design, particularly valued for its dual capacity as a hydrogen-bonding motif and a moderate electron-withdrawing functionality. When incorporated into complex molecules like N-(3-bromo-4-iodobenzoyl)-methanesulfonamide, this moiety significantly enhances target binding through multipoint interactions with enzyme active sites. The sulfonamide nitrogen typically functions as a hydrogen bond acceptor, while the sulfonyl oxygen atoms can participate as potent hydrogen bond acceptors or coordinate with metal ions in metalloenzyme active sites [2] [3]. The methyl group provides optimal steric bulk that balances conformational flexibility with targeted van der Waals interactions, creating a versatile recognition element that complements the halogenated benzoyl component.
Structural analogs demonstrate the pharmacological relevance of this functional group arrangement. N-(4-Bromo-3-cyanophenyl)methanesulfonamide (CAS 1206776-43-3) exemplifies the stability and synthetic tractability of the methanesulfonamide group when bonded to halogenated aromatic systems, with a documented molecular weight of 275.12 g/mol and established purity profiles suitable for biological screening [3]. Similarly, bromo-N-(3-butynyl)methanesulfonamide demonstrates how the methanesulfonamide group maintains its integrity when combined with alkyne functional groups, enabling click chemistry applications in probe development [2]. The electron-withdrawing nature of the sulfonyl group polarizes the adjacent amide bond in N-(3-bromo-4-iodobenzoyl)-methanesulfonamide, potentially enhancing its interaction with nucleophilic residues (serine, cysteine, threonine) in enzyme active sites—a mechanism exploited in several covalent inhibitor drug classes.
Table 2: Structural and Functional Features of Methanesulfonamide-Containing Bioactive Compounds
Compound Name | Molecular Formula | Molecular Weight | Structural Context | Documented Research Applications |
---|---|---|---|---|
N-(4-Bromo-3-cyanophenyl)methanesulfonamide | C₈H₇BrN₂O₂S | 275.12 g/mol | Aryl bromide with ortho-cyano group | Enzyme inhibitor scaffold [3] |
Bromo-N-(3-butynyl)methanesulfonamide | C₅H₈BrNO₂S | 226.09 g/mol | Alkyne-functionalized sulfonamide | Click chemistry precursor [2] |
N-(3-Bromo-4-fluorophenyl)ethanesulfonamide | C₈H₉BrFNO₂S | 282.13 g/mol | Fluoro-bromo aryl combination | Cold-chain bioactive research [7] |
3-(Methanesulfonylamino)benzonitrile | C₈H₈N₂O₂S | 196.22 g/mol | Meta-cyano substitution | Pharmacophore model compound [3] |
The conformational restraint imparted by the sulfonamide linkage contributes significantly to bioactive conformation stabilization. Unlike carboxamides, sulfonamides exhibit restricted rotation around the S-N bond due to partial double-bond character, reducing the entropic penalty upon target binding. This molecular rigidity is particularly valuable when combined with the sterically defined halogenated benzoyl group, creating a pre-organized architecture with enhanced binding selectivity. The methyl group in methanesulfonamide provides an optimal balance between steric influence and metabolic stability, avoiding the rapid hepatic clearance often associated with bulkier analogs while still providing sufficient hydrophobic character for target engagement. This principle is demonstrated in patent WO2005094822A1, where structurally related sulfonamides serve as potent metabotropic glutamate receptor 5 (mGluR5) antagonists, validating the therapeutic potential of this pharmacophoric arrangement in neuropharmacology [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0